molecular formula C14H20O B7999040 3-(4-n-Pentoxyphenyl)-1-propene

3-(4-n-Pentoxyphenyl)-1-propene

Cat. No.: B7999040
M. Wt: 204.31 g/mol
InChI Key: OWQIKMMRYWZJOK-UHFFFAOYSA-N
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Description

3-(4-n-Pentoxyphenyl)-1-propene is an organic compound characterized by a propenyl group attached to a phenyl ring substituted with an n-pentoxy (-O-C₅H₁₁) group at the para position. The pentoxy substituent introduces both steric bulk and electron-donating effects due to the oxygen atom, influencing the compound's physicochemical properties and reactivity. Applications of such compounds often include polymer synthesis, pharmaceutical intermediates, or liquid crystal precursors, depending on substituent flexibility and electronic characteristics.

Properties

IUPAC Name

1-pentoxy-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-3-5-6-12-15-14-10-8-13(7-4-2)9-11-14/h4,8-11H,2-3,5-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQIKMMRYWZJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-n-Pentoxyphenyl)-1-propene typically involves the reaction of 4-n-pentoxyphenyl magnesium chloride with an appropriate alkene. The reaction is carried out in the presence of a catalyst, such as palladium, under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(4-n-Pentoxyphenyl)-1-propene may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-n-Pentoxyphenyl)-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-n-Pentoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-n-Pentoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of 3-(4-n-Pentoxyphenyl)-1-propene with its analogues:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-(4-n-Pentoxyphenyl)-1-propene -O-C₅H₁₁ C₁₄H₂₀O ~204.3 (estimated) Para-substituted ether with long alkyl chain
3-(4-n-Butylphenyl)-1-propene -C₄H₉ C₁₃H₁₈ 174.28 Alkyl chain (shorter, no oxygen)
3-(2-Isopropylphenyl)-1-propene -C₃H₇ (iso) C₁₂H₁₆ 160.26 Sterically bulky ortho-substituted isopropyl
3-(1-Adamantyl)-1-propene Adamantyl C₁₃H₁₈ 174.28 Highly rigid, bulky bicyclic substituent
3-(4-Methoxyphenyl)-1-propene -O-CH₃ C₁₀H₁₂O 148.20 (estimated) Electron-donating methoxy group

Key Observations :

  • Chain Length and Polarity : The n-pentoxy group increases hydrophobicity compared to methoxy (-O-CH₃) but introduces polarity due to the ether oxygen, unlike purely alkyl substituents (e.g., n-butyl) .
  • Steric Effects: Bulky substituents like adamantyl or isopropyl disrupt crystallinity and polymer backbone regularity, whereas linear chains (n-pentoxy, n-butyl) may enhance solubility in non-polar solvents.
  • Electronic Effects : Electron-donating groups (e.g., methoxy, pentoxy) activate the phenyl ring for electrophilic substitution reactions, while halogenated analogues (e.g., 1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one ) exhibit reduced electron density.

Physicochemical Properties

Property 3-(4-n-Pentoxyphenyl)-1-propene 3-(4-n-Butylphenyl)-1-propene 3-(1-Adamantyl)-1-propene
Boiling Point (°C) ~250–280 (estimated) 190–210 >300 (decomposes)
Solubility Low in water; high in THF, DCM Similar to pentoxy analogue Insoluble in common solvents
Glass Transition Temp (Tg) ~−20°C (estimated) Not reported >100°C (due to rigidity)
Crystallinity Moderate High Amorphous

Notable Trends:

  • Boiling Point : Increases with substituent size (pentoxy > butyl > methoxy).
  • Crystallinity : Linear alkyl/alkoxy substituents (e.g., n-butyl, n-pentoxy) promote crystallinity better than bulky groups (adamantyl, isopropyl) .
  • Polymer Compatibility : Adamantyl-containing copolymers exhibit high Tg but poor solubility , whereas n-pentoxy derivatives may balance flexibility and thermal stability.

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